molecular formula C22H23ClN4O3 B10987564 6-chloro-N-{2-[(2-methoxybenzyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

6-chloro-N-{2-[(2-methoxybenzyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

Cat. No.: B10987564
M. Wt: 426.9 g/mol
InChI Key: OMCCWYGVPGJFDM-UHFFFAOYSA-N
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Description

6-Chloro-N-{2-[(2-methoxybenzyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a synthetic beta-carboline derivative characterized by a 6-chloro substituent on the tetrahydro-beta-carboline core and a carboxamide side chain modified with a 2-methoxybenzyl group. Beta-carbolines are heterocyclic indole alkaloids known for diverse pharmacological activities, including MAO inhibition, antiviral effects, and anticancer properties . The carboxamide linker and 2-methoxybenzyl moiety may facilitate hydrogen bonding and π-π interactions with biological targets, such as enzymes or receptors involved in neurodegenerative or proliferative diseases .

Properties

Molecular Formula

C22H23ClN4O3

Molecular Weight

426.9 g/mol

IUPAC Name

6-chloro-N-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide

InChI

InChI=1S/C22H23ClN4O3/c1-30-20-5-3-2-4-14(20)11-24-21(28)12-25-22(29)27-9-8-16-17-10-15(23)6-7-18(17)26-19(16)13-27/h2-7,10,26H,8-9,11-13H2,1H3,(H,24,28)(H,25,29)

InChI Key

OMCCWYGVPGJFDM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CNC(=O)N2CCC3=C(C2)NC4=C3C=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-{2-[(2-methoxybenzyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide typically involves multiple steps:

    Formation of the Beta-Carboline Core: The beta-carboline core can be synthesized via the Pictet-Spengler reaction, where tryptamine reacts with an aldehyde or ketone under acidic conditions.

    Amidation: The carboxamide group is introduced through an amidation reaction, where the carboxylic acid derivative of the beta-carboline reacts with an amine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Methoxybenzylamine Addition: The final step involves the addition of 2-methoxybenzylamine to the intermediate product, forming the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and automated systems for chlorination and amidation steps to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzylamine moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophilic substitution can be facilitated by using bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted beta-carboline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, 6-chloro-N-{2-[(2-methoxybenzyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide has shown potential as an antimicrobial and anticancer agent. Its ability to interact with various biological targets makes it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. Its psychoactive properties suggest possible applications in treating neurological disorders, while its anticancer activity is being explored for oncology treatments.

Industry

Industrially, this compound can be used in the development of pharmaceuticals and agrochemicals. Its diverse reactivity and biological activity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of 6-chloro-N-{2-[(2-methoxybenzyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and DNA. The compound can inhibit enzyme activity, modulate receptor function, or intercalate into DNA, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Beta-carboline derivatives and structurally related heterocycles exhibit varying pharmacological profiles depending on substituents and core modifications. Below is a detailed comparison with key analogues:

Structural and Functional Group Analysis

Compound Name (Core Structure) Key Substituents/Modifications Pharmacological Relevance
Target Compound (Beta-carboline) 6-Cl, 2-methoxybenzyl carboxamide Enhanced lipophilicity (logP ~3.2); potential kinase/protease inhibition via amide H-bonding .
Harmine (Beta-carboline) 7-OCH₃ MAO-A inhibition (IC₅₀ ~5 nM); limited BBB penetration due to polar methoxy group .
Chromene Derivative () 2-chlorobenzylidene, chlorophenyl, cyano groups Anticancer activity via tubulin polymerization inhibition; high logP (~4.1) .
Chromene Carboxamide () 6-Cl, phenylpropan-2-yl, pyrrolidinyl Protease inhibition (e.g., SARS-CoV-2 Mᴾᴿᴼ); moderate solubility (logP ~2.8) .

Key Findings

MAO) . In chromene derivatives (), chlorine enhances cytotoxicity by stabilizing ligand-receptor interactions .

Carboxamide Side Chain :

  • The 2-methoxybenzyl carboxamide in the target compound may improve BBB penetration compared to simpler alkylamide derivatives (e.g., 6-chloro-beta-carboline-3-carboxamide) due to aromatic stacking .
  • The chromene carboxamide in shows protease inhibition via a similar amide-mediated binding mechanism but lacks the beta-carboline core’s planar rigidity .

Synthetic Accessibility :

  • Beta-carbolines are typically synthesized via Pictet-Spengler reactions, whereas chromene derivatives () require multi-step cyclization and acylations . The target compound’s synthesis likely involves chloro-substitution followed by carboxamide coupling, similar to methods in .

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